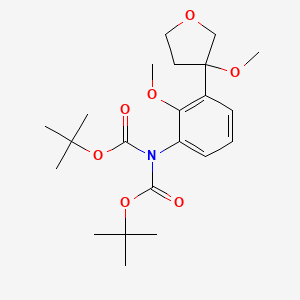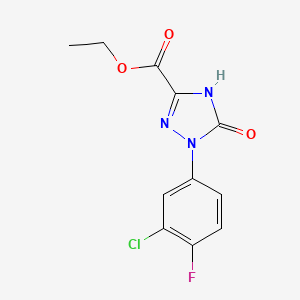
2-(Piperidin-1-yl)-4-(2,2,2-trifluoroethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-1-yl)-4-(2,2,2-trifluoroethoxy)aniline is an organic compound that features a piperidine ring and a trifluoroethoxy group attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-4-(2,2,2-trifluoroethoxy)aniline typically involves the following steps:
Formation of the Aniline Core: The starting material, 4-nitroaniline, undergoes a reduction reaction to form 4-aminophenol.
Introduction of the Trifluoroethoxy Group: The 4-aminophenol is then reacted with 2,2,2-trifluoroethanol in the presence of a suitable catalyst, such as a strong acid, to introduce the trifluoroethoxy group.
Formation of the Piperidine Ring: Finally, the intermediate product is reacted with piperidine under appropriate conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-1-yl)-4-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(Piperidin-1-yl)-4-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: It is used in the development of advanced materials with unique properties, such as polymers and coatings.
Chemical Biology: The compound is utilized in the study of biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-1-yl)-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity, while the piperidine ring may contribute to its overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-(Piperidin-1-yl)-4-methoxyaniline: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
2-(Morpholin-4-yl)-4-(2,2,2-trifluoroethoxy)aniline: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
2-(Piperidin-1-yl)-4-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring high selectivity and stability.
Propiedades
Fórmula molecular |
C13H17F3N2O |
|---|---|
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
2-piperidin-1-yl-4-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)9-19-10-4-5-11(17)12(8-10)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9,17H2 |
Clave InChI |
FMZWTZLMYSBVDS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C=CC(=C2)OCC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


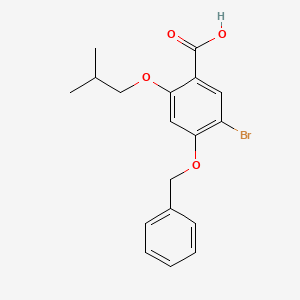

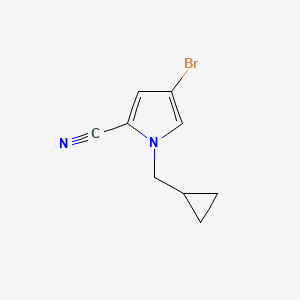
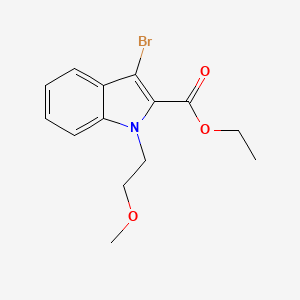

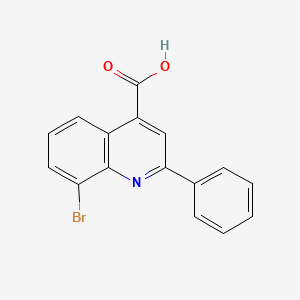
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester](/img/structure/B13718917.png)
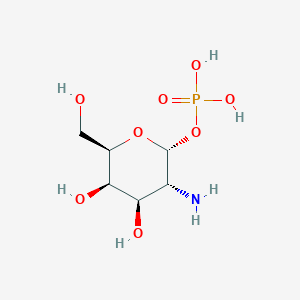
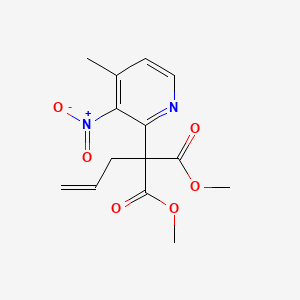

![tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13718935.png)
